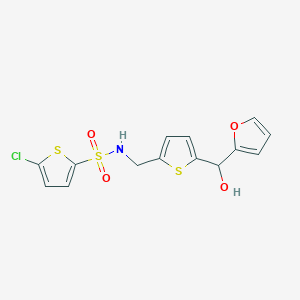

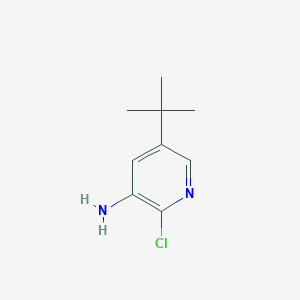

5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those with complex structures similar to the subject compound, often involves multi-step chemical reactions. These processes might include sulfonylation, formation of pyridinium salts, and reactions with phosphorus pentachloride for sulfonyl chloride formation. Subsequently, treatment with ammonium bicarbonate and methyl magnesium chloride could be employed to introduce specific functional groups (Urban et al., 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. The compound's structure is further complicated by the inclusion of furan and thiophene rings, which are crucial for its biological activity. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural analysis, providing detailed insights into the compound's geometry and electronic structure (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide compounds, including our compound of interest, participate in various chemical reactions. These can include nucleophilic substitution reactions, which are pivotal for the synthesis of heteroaryl ether core structures. The reactivity of these compounds often depends on the presence of electron-donating or withdrawing groups within the molecule, influencing their chemical behavior and interactions with other compounds (Williams et al., 2010).

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical compound 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide showcases significant potential in various scientific research applications, particularly in chemical synthesis and reactivity. For instance, the synthesis and derivatization of similar sulfonamides have been explored to create novel compounds with potential applications in medicinal chemistry. The creation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, as reported by Prugh et al. (1991), exemplifies the exploration of topically active ocular hypotensive agents, demonstrating the versatility of sulfonamide derivatives in drug discovery (Prugh et al., 1991). Additionally, the electrochemical oxidation of mucochloric acid derivatives, including aryl- and alkylthio derivatives, has been investigated to understand their electrochemical behavior and potential for creating reactive intermediates (Devyatova et al., 2009).

Potential Inhibitory Effects and Corrosion Inhibition

Research has also delved into the potential inhibitory effects of similar compounds on enzymes and their use as corrosion inhibitors. For example, Sappani and Karthikeyan (2014) examined the efficacy of related sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media, highlighting the compounds' potential in material science and industrial applications (Sappani & Karthikeyan, 2014).

Catalytic and Synthetic Applications

Furthermore, the synthetic utility of compounds containing furan and thiophene moieties, similar to the one , has been extensively explored. These compounds serve as key intermediates in organic synthesis, offering pathways to diverse chemical structures. For instance, the Vilsmeier reaction has been utilized to synthesize 5-(chloromethyl)-2-furaldehyde, demonstrating the potential of using furan derivatives in synthetic organic chemistry (Sanda et al., 1992).

properties

IUPAC Name |

5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S3/c15-12-5-6-13(22-12)23(18,19)16-8-9-3-4-11(21-9)14(17)10-2-1-7-20-10/h1-7,14,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFXLUBIDAAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)